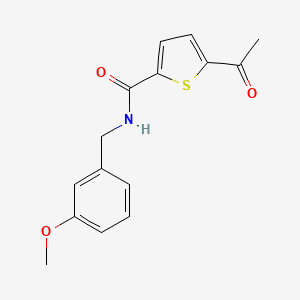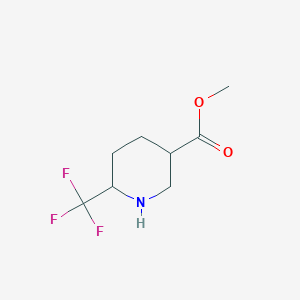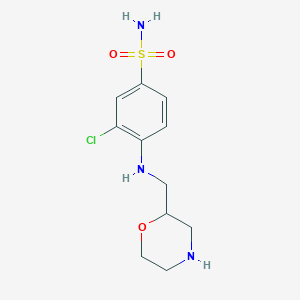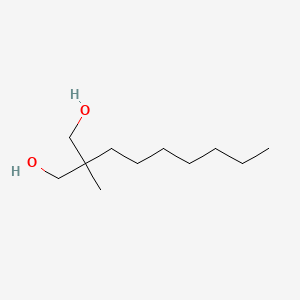
2-Heptyl-2-methylpropane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptyl-2-methylpropane-1,3-diol is an organic compound with the molecular formula C11H24O2. It is a type of diol, which means it contains two hydroxyl (-OH) groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-2-methylpropane-1,3-diol typically involves the reaction of heptanal with formaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to hydrogenation to yield the final diol product. The reaction conditions often include:
Temperature: 60-80°C
Pressure: 1-2 atm
Catalysts: Nickel or palladium catalysts for hydrogenation
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Aldol Condensation: Heptanal and formaldehyde are mixed in a continuous flow reactor with a base catalyst.
Hydrogenation: The aldol product is then hydrogenated in the presence of a nickel or palladium catalyst.
Purification: The final product is purified using distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Heptyl-2-methylpropane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halides, esters
Aplicaciones Científicas De Investigación
2-Heptyl-2-methylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and coatings due to its diol functionality.
Mecanismo De Acción
The mechanism of action of 2-Heptyl-2-methylpropane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with enzymes and proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1,3-propanediol
- 1,3-Butanediol
- 1,4-Butanediol
Uniqueness
2-Heptyl-2-methylpropane-1,3-diol is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain diols. This makes it more suitable for specific applications, such as in the production of hydrophobic polymers and coatings.
Propiedades
Fórmula molecular |
C11H24O2 |
|---|---|
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
2-heptyl-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H24O2/c1-3-4-5-6-7-8-11(2,9-12)10-13/h12-13H,3-10H2,1-2H3 |
Clave InChI |
XMFVGVQSSGPIHQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


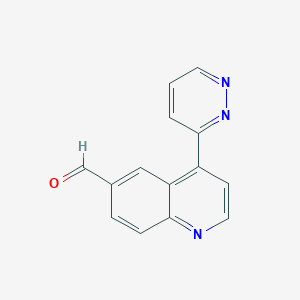
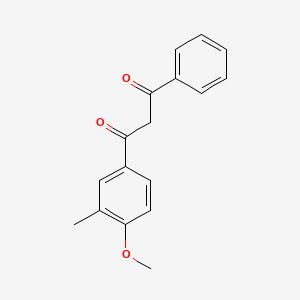
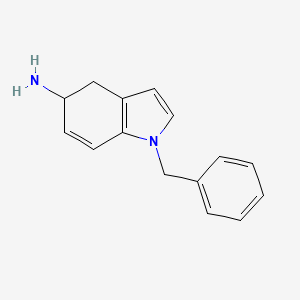
![4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13880071.png)

![Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate](/img/structure/B13880080.png)
